molecular formula C6H3F2NO B1419533 3,5-Difluoropicolinaldehyde CAS No. 780801-58-3

3,5-Difluoropicolinaldehyde

Cat. No. B1419533
M. Wt: 143.09 g/mol
InChI Key: LNBLQSIETHAQMW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3,5-Difluoropicolinaldehyde is C6H3F2NO . Its average mass is 143.091 Da and its monoisotopic mass is 143.018265 Da . More detailed structural analysis may be found in specific scientific literature or databases .


Physical And Chemical Properties Analysis

3,5-Difluoropicolinaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 152.8±35.0 °C at 760 mmHg, and a vapor pressure of 3.4±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.0±3.0 kJ/mol and a flash point of 46.2±25.9 °C . The compound has a molar refractivity of 31.1±0.3 cm3 .

Scientific Research Applications

Synthesis and Chemical Properties

An improved method for synthesizing related compounds such as 3,5-difluorosalicylaldehyde is highlighted by Weidner-Wells and Fraga-Spano (1996). This method offers a safer and more practical approach, avoiding highly corrosive substances and special laboratory equipment, thus making the compound more accessible for various research applications (Weidner-Wells & Fraga-Spano, 1996).

Application in Analytical Chemistry

Rao, Mobin, and Ravikanth (2010) demonstrate the use of a related boron-dipyrromethene compound in detecting fluoride ions. This compound, synthesized using 3,5-difluoropicolinaldehyde derivatives, acts as a selective chemodosimeter, displaying notable changes in color and fluorescence properties in the presence of fluoride ions over other anions, highlighting its potential in analytical applications (Rao, Mobin, & Ravikanth, 2010).

Chromatographic Applications

Okamoto, Aburatani, and Hatada (1990) developed 3,5-difluorophenylcarbamates of cellulose and amylose, using derivatives of 3,5-difluoropicolinaldehyde. These compounds served as chiral stationary phases in high-performance liquid chromatography for resolving optical isomers, showcasing the compound's utility in advanced separation techniques (Okamoto, Aburatani, & Hatada, 1990).

Molecular Structure and Thermodynamic Properties

Dorofeeva et al. (2006) conducted a study on 3,5-difluoroanisole, closely related to 3,5-difluoropicolinaldehyde, providing insights into its molecular structure, conformation, and ideal gas thermodynamic properties. This research offers valuable data for further understanding the chemical behavior and potential applications of similar compounds in various scientific fields (Dorofeeva et al., 2006).

Biocatalyst Design

Glutaraldehyde, a compound related to 3,5-difluoropicolinaldehyde, is extensively used in biocatalyst design due to its ability to form crosslinks. Barbosa et al. (2014) provide an overview of its potential and necessary precautions, which could be relevant when considering similar reactivity patterns in 3,5-difluoropicolinaldehyde derivatives (Barbosa et al., 2014).

Safety And Hazards

3,5-Difluoropicolinaldehyde is harmful if swallowed and causes skin irritation . It is recommended to handle it with care, using appropriate personal protective equipment .

properties

IUPAC Name

3,5-difluoropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBLQSIETHAQMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00665431
Record name 3,5-Difluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoropicolinaldehyde

CAS RN

780801-58-3
Record name 3,5-Difluoro-2-pyridinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=780801-58-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00665431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-difluoropyridine-2-carbaldehyde
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Synthesis routes and methods

Procedure details

To a solution of 3,5-difluoro-pyridine-2-carbonitrile (0.440 g, 3.14 mmol) (Niewoehner, U. et al. PCT Int. Appl. (2001), WO 2001068647) in dry CH2Cl2 (20 mL) cooled at −78° C., was added DIBAL-H (1.0 M in CH2Cl2, 3.2 mL, 3.2 mmol). After the mixture was stirred at −78° C. for 1 h, aqueous HCl (3 N, 10 mL) was added, and the mixture was warmed to room temperature. Saturated aqueous NaHCO3 (20 mL) was added, and the mixture was extracted with CH2Cl2 (3×20 mL). The extracts were combined and dried over anhydrous Na2SO4. After filtration the solvent was removed by evaporation under vacuum, and the residue was purified by flash chromatography on a silica gel column (CH2Cl2), affording afford 3,5-difluoro-pyridine-2-carbaldehyde as a colorless crystalline solid (0.0880 g, 20%). 1H NMR (CDCl3) δ 7.32-7.39 (m, 1H), 8.53 (d, 1H, J=2.4 Hz), 10.16 (s, 1H).
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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